molecular formula C38H54O19 B12505893 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Cat. No.: B12505893
M. Wt: 814.8 g/mol
InChI Key: CZSBHMFVVLYIQQ-UHFFFAOYSA-N
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Description

Crocetin gentiobiosylglucosyl ester is a glycosylated derivative of crocetin, a carotenoid compound predominantly found in saffron and gardenia fruits. This compound is known for its vibrant color and bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The traditional method of obtaining crocetin gentiobiosylglucosyl ester involves extraction from crocin-producing plants like saffron. recent advancements have led to the development of microbial synthesis methods. By engineering the metabolic pathways of zeaxanthin, crocetin, and crocin in Escherichia coli strains, researchers have successfully synthesized crocetin and its glycosylated derivatives using glycerol as the primary carbon source . This method involves genetic modifications and the overexpression of key enzymes, such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .

Industrial Production Methods: Industrial production of crocetin gentiobiosylglucosyl ester is still largely dependent on plant extraction. the microbial synthesis method mentioned above holds promise for large-scale production due to its sustainability and efficiency .

Biological Activity

The compound known as 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C36H58O11C_{36}H_{58}O_{11}. Its structure features multiple hydroxyl groups and a complex carbon skeleton that may contribute to its biological properties. The chemical structure can be represented as follows:

SMILES CC1 CCC2 CCC3 C CCC4C3 CCC5C4 CC C C5 C CO O O C C C2C1O C C O OC6C C C C O6 CO O O O C\text{SMILES CC1 CCC2 CCC3 C CCC4C3 CCC5C4 CC C C5 C CO O O C C C2C1O C C O OC6C C C C O6 CO O O O C}

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic benefits. Below are key areas of interest:

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of similar polyphenolic compounds. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance:

  • A study demonstrated that flavonoids exhibit significant antioxidant activity by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes .

2. Neuroprotective Effects

The compound's structural similarities to flavonoids suggest potential neuroprotective effects. Evidence indicates that flavonoids can promote neurogenesis and synaptogenesis:

  • In vitro studies have shown that compounds with similar structures enhance neuronal survival and reduce apoptosis by modulating pathways like MAPK/Erk .

3. Anti-inflammatory Properties

Research has also pointed to anti-inflammatory effects associated with flavonoid-like compounds:

  • Flavonoids can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

Several case studies provide insight into the biological effects of related compounds:

Case Study 1: Neuroprotection in Animal Models

A study involving quercetin (a flavonoid analog) demonstrated significant neuroprotective effects in rat models of Parkinson's disease. The compound increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health .

Case Study 2: Antioxidant Efficacy

In a clinical trial assessing the antioxidant capacity of dietary flavonoids, participants consuming high-flavonoid diets showed reduced markers of oxidative stress compared to control groups .

Data Tables

Biological ActivityMechanismReferences
AntioxidantScavenging free radicals
NeuroprotectionEnhancing BDNF expression
Anti-inflammatoryInhibiting cytokine production

Properties

IUPAC Name

1-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSBHMFVVLYIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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